molecular formula C20H16N4O3 B3218412 3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one CAS No. 1189899-61-3

3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Cat. No.: B3218412
CAS No.: 1189899-61-3
M. Wt: 360.4
InChI Key: KLUFSJKZAKARFW-UHFFFAOYSA-N
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Description

3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate nitrile oxide. The pyridazinone core can be introduced via a condensation reaction with a suitable hydrazine derivative. Reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid to facilitate the cyclization and condensation steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The pyridazinone core may also play a role in binding to biological macromolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is unique due to its combination of an oxadiazole ring and a pyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-2-26-16-10-6-7-14(13-16)19-21-20(27-23-19)18-17(25)11-12-24(22-18)15-8-4-3-5-9-15/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUFSJKZAKARFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
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3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
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Reactant of Route 6
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3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

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